2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol
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Overview
Description
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol is an organic compound characterized by the presence of both difluoro and trifluoromethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-(trifluoromethoxy)benzene.
Fluorination: The benzene ring is subjected to fluorination using hydrogen fluoride and a suitable catalyst to introduce the difluoro groups.
Alcohol Formation: The resulting intermediate is then reacted with a suitable alcohol, such as ethanol, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and alcohol formation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid: Similar structure but with an acetic acid group instead of an alcohol group.
4-(Trifluoromethoxy)phenylboronic acid: Contains a boronic acid group instead of difluoro and alcohol groups.
Uniqueness
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol is unique due to the combination of difluoro and trifluoromethoxy groups attached to a phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H7F5O2 |
---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H7F5O2/c10-8(11,5-15)6-1-3-7(4-2-6)16-9(12,13)14/h1-4,15H,5H2 |
InChI Key |
DCQHMTNUNSZDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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